1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including compounds structurally related to 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole, typically involves multi-component reactions, such as the reaction of primary amine, ketones, and nitrophenyl azides. Vo (2020) demonstrated the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction, providing a foundation for synthesizing similar triazole compounds (Vo, 2020).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structure of a closely related compound, 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, revealed the dihedral angles between the triazole ring and the nitro group, illustrating the planar nature of the triazole core and its substituents (Fun et al., 2011).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Opsomer et al. (2017) discussed the chemoselectivity in synthesizing 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide, highlighting the influence of reaction conditions on product formation (Opsomer, Thomas, & Dehaen, 2017).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as thermal stability and crystal structure, are crucial for their potential applications. Studies on the thermal stability and crystallography of triazole compounds provide insights into their behavior under various conditions, which is essential for their application in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole derivatives, including reactivity and potential biological activities, are of significant interest. Derivatives of 1,2,4-triazoles have been investigated for their antimicrobial, anticonvulsant, and aromatase inhibitory activities, indicating the broad utility of these compounds in chemical and pharmaceutical research (Desabattina et al., 2014; Song et al., 2016).
Scientific Research Applications
Materials and Propellants :
- Rao et al. (2016) investigated the thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles, highlighting their potential use in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Chemical Synthesis and Reactions :
- Vo (2020) described the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction, demonstrating the chemical versatility of triazole derivatives (Vo, 2020).
- Ito et al. (1983) explored the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles, indicating their utility in synthesizing nitrogen-heterocycles (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).
Antimicrobial Activity :
- Roy, Desai, and Desai (2005) synthesized 1,2,4-triazoles with notable antibacterial activity (Roy, Desai, & Desai, 2005).
- Kumar et al. (2017) studied 1H-1,2,3-triazole derivatives for their antimicrobial efficacy against bacterial and fungal species (Kumar, Veena, Anantha Lakshmi, Kamala, & Sujatha, 2017).
- Gondhani et al. (2013) investigated the antibacterial and antifungal activities of 1,2,4-triazole-3-thione derivatives (Gondhani, Sanghani, Sanja, & Dobariya, 2013).
Crystal Structure and Molecular Properties :
- Wang et al. (2011) and Liu et al. (1999) contributed to the understanding of the crystal structure of 1,2,4-triazole compounds, an essential aspect for their application in material science and chemistry (Wang, Gao, Xu, Wu, & Liu, 2011), (Liu, Chantrapromma, Raj, Fun, Zhang, Xie, Tian, & Ni, 1999).
Detection and Sensing Applications :
- Yan et al. (2017) reported the use of 1,2,3-triazole derivatives as fluorescent sensors for the detection of nitro aromatic compounds (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).
Pharmacological Significance :
- Upmanyu et al. (2011) synthesized a series of 1,2,4-triazole derivatives as novel antimicrobial agents, highlighting their potential in pharmaceutical applications (Upmanyu, Kumar, Kharya, Shah, & Mishra, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYCUYVBBCXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424309 | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
CAS RN |
119192-09-5 | |
Record name | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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